4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester
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Overview
Description
4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a pyridine ring, making it a valuable scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester typically involves multi-component reactions and domino strategies. One efficient method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free procedure yields the desired product with high efficiency (76-94%) after simple crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient multi-component reactions are likely employed to scale up the synthesis. The use of water as a reaction medium and the avoidance of hazardous catalysts are key considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the furan or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .
Scientific Research Applications
4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester exerts its effects is not fully elucidated. its interactions with biological targets likely involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylicacidmethylester
- 4-Oxo-4,5-dihydro-furo[2,3-c]pyridine-2-carboxylicacidmethylester
- 4-Oxo-4,5-dihydro-pyrrolo[3,2-c]pyridine-2-carboxylicacidmethylester
Uniqueness
4-Oxo-4,5-dihydro-furo[3,2-c]pyridine-2-carboxylic acid methyl ester is unique due to its fused furan-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing compounds with specific biological activities and material properties .
Properties
IUPAC Name |
methyl 4-oxo-5H-furo[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-4-5-6(14-7)2-3-10-8(5)11/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQLMRMUNAYNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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